molecular formula C21H29N3O3 B5588568 1-[2-(4-benzoylpiperazin-1-yl)-2-oxoethyl]-4-isobutylpyrrolidin-2-one

1-[2-(4-benzoylpiperazin-1-yl)-2-oxoethyl]-4-isobutylpyrrolidin-2-one

カタログ番号 B5588568
分子量: 371.5 g/mol
InChIキー: RKFTYSSUAMTMFW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[2-(4-benzoylpiperazin-1-yl)-2-oxoethyl]-4-isobutylpyrrolidin-2-one, also known as BZP, is a psychoactive drug that belongs to the class of piperazines. BZP is a synthetic compound that has been used as a recreational drug due to its stimulant properties. However, BZP has also been studied for its potential therapeutic applications, particularly in the field of neuroscience.

科学的研究の応用

Design and Development of Inhibitors

Research into the development of competitive, small-molecule inhibitors of coagulation factor Xa highlights the systematic approach to creating potent, orally bioavailable inhibitors with selectivity against other serine proteases. The development of such inhibitors, including the pyrrolidinone series, indicates the compound's potential application in anticoagulant therapy for acute indications. The detailed structure-activity relationship studies lead to the identification of efficacious intravenous (IV) agents, showcasing the compound's role in the innovative design of therapeutics (Pauls, Ewing, & Choi-Sledeski, 2001).

Dipeptidyl Peptidase IV Inhibitors for Diabetes Treatment

The compound's structural framework is relevant in the context of dipeptidyl peptidase IV (DPP IV) inhibition. DPP IV plays a critical role in the inactivation of incretin hormones, which are important for insulin secretion. Research on DPP IV inhibitors, including those featuring pyrrolidin and similar scaffolds, underscores the importance of such compounds in developing treatments for type 2 diabetes mellitus (T2DM). This indicates the compound's potential applicability in creating more effective antidiabetic drugs (Mendieta, Tarragó, & Giralt, 2011).

Novel Sedative Hypnotics in Insomnia Treatment

Investigations into the therapeutic potential of new compounds for peptic ulcer disease and Zollinger-Ellison syndrome reveal the broader applicability of structurally similar compounds in modulating gastric acid secretion. Such studies provide a foundation for exploring the use of 1-[2-(4-benzoylpiperazin-1-yl)-2-oxoethyl]-4-isobutylpyrrolidin-2-one in related areas, potentially including the treatment of gastrointestinal disorders (Clissold & Campoli-Richards, 1986).

Pharmacokinetic Modifiers

Research into the chemical inhibitors of cytochrome P450 isoforms in human liver microsomes highlights the significance of understanding the metabolic pathways and interactions of new compounds. This knowledge is crucial for predicting drug-drug interactions and optimizing the pharmacokinetic profiles of new drugs, including those based on the compound's structure (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

作用機序

The mechanism of action of this compound would depend on its intended use. Many drugs that contain a piperazine ring work by interacting with receptors in the body, such as dopamine or serotonin receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

将来の方向性

Future research on this compound could involve further exploration of its potential uses, particularly in the field of medicine. Studies could also be conducted to better understand its physical and chemical properties, as well as its safety profile .

特性

IUPAC Name

1-[2-(4-benzoylpiperazin-1-yl)-2-oxoethyl]-4-(2-methylpropyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3/c1-16(2)12-17-13-19(25)24(14-17)15-20(26)22-8-10-23(11-9-22)21(27)18-6-4-3-5-7-18/h3-7,16-17H,8-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFTYSSUAMTMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CC(=O)N(C1)CC(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。